molecular formula C13H19NO7 B13430366 3-ethyl-4-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrrole-2,5-dione

3-ethyl-4-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrrole-2,5-dione

Cat. No.: B13430366
M. Wt: 301.29 g/mol
InChI Key: IPUNBNMYMPOIEC-OAZVDXGHSA-N
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Description

3-ethyl-4-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrrole-2,5-dione is a complex organic compound with a unique structure It features a pyrrole ring substituted with ethyl and methyl groups, and a glycosidic linkage to a trihydroxy oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-4-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrrole-2,5-dione typically involves multi-step organic reactions. The starting materials often include ethyl and methyl substituted pyrrole derivatives and protected sugar moieties. The glycosidic bond formation is a key step, usually achieved through the use of glycosyl donors and acceptors under acidic or basic conditions .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-4-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrrole-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

3-ethyl-4-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrrole-2,5-dione has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyrrole and glycosidic moieties, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C13H19NO7

Molecular Weight

301.29 g/mol

IUPAC Name

3-ethyl-4-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrrole-2,5-dione

InChI

InChI=1S/C13H19NO7/c1-3-6-5(2)11(19)14(12(6)20)13-10(18)9(17)8(16)7(4-15)21-13/h7-10,13,15-18H,3-4H2,1-2H3/t7-,8-,9+,10-,13-/m1/s1

InChI Key

IPUNBNMYMPOIEC-OAZVDXGHSA-N

Isomeric SMILES

CCC1=C(C(=O)N(C1=O)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C

Canonical SMILES

CCC1=C(C(=O)N(C1=O)C2C(C(C(C(O2)CO)O)O)O)C

Origin of Product

United States

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